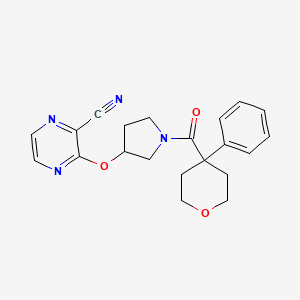

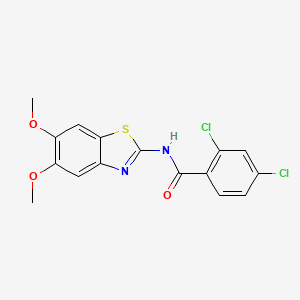

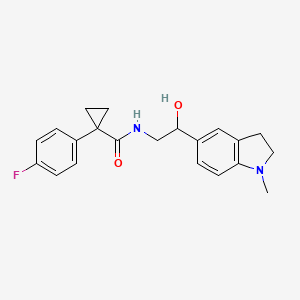

3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex pyridine derivatives is a topic of significant interest due to their potential applications in pharmaceuticals and materials science. The papers provided detail the synthesis of various pyridine carbonitriles with different substituents and functional groups. For instance, one study describes the synthesis of 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile through the reaction of 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile, followed by reactions with various reagents to yield new oxopyrazolinylpyridines and related compounds . Another paper reports the synthesis of a 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile using a multicomponent one-pot protocol catalyzed by trisodium citrate dihydrate . Additionally, novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles were synthesized from 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, substituted phenyl ethanones, and ethyl cyanoacetate or malononitrile .

Molecular Structure Analysis

The molecular structure of these pyridine derivatives has been extensively studied using various spectroscopic techniques. The second paper provides a comprehensive experimental and theoretical study on the structural properties of the synthesized compound, with spectral data obtained from FT-IR and NMR spectroscopy. Theoretical calculations using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level were performed to optimize the structure and predict vibrational and NMR spectra, which showed good agreement with the experimental data .

Chemical Reactions Analysis

The reactivity of the synthesized pyridine carbonitriles has been explored through various subsequent chemical reactions. The first paper details the transformation of the initial compound into oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazine through reactions with hydrazine hydrate, acetic anhydride, and other reagents . These reactions demonstrate the versatility of the pyridine carbonitrile scaffold in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the nature of their substituents. The second paper's use of DFT calculations and molecular docking studies indicates the compound's potential pharmaceutical applications by exploring its binding modes to the target enzyme multidrug resistance protein . The fourth paper also evaluates the antibacterial and antitumor activities of the synthesized compounds, suggesting their relevance in medicinal chemistry .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c22-14-18-19(24-10-9-23-18)28-17-6-11-25(15-17)20(26)21(7-12-27-13-8-21)16-4-2-1-3-5-16/h1-5,9-10,17H,6-8,11-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPBCKFOZSBVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B3002572.png)

![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)

![6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B3002583.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3002585.png)

![1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B3002587.png)